![molecular formula C10H12Cl2N2 B1141403 7-哌嗪-1-基-噻吩并[2,3-c]吡啶盐酸盐 CAS No. 850734-85-9](/img/structure/B1141403.png)

7-哌嗪-1-基-噻吩并[2,3-c]吡啶盐酸盐

描述

Synthesis Analysis

The synthesis of piperazine-based bis(thieno[2,3-b]pyridines) involves the preparation of these compounds in good yields using bis(pyridinethione). The synthesis typically includes reacting the synthon with different α-halogenated reagents or hydrazonyl chlorides, followed by cyclization processes to achieve the desired structures. This approach highlights the versatility and efficiency of synthesizing complex molecules involving piperazine and thieno[2,3-b]pyridine units (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, S. Sanad, 2022).

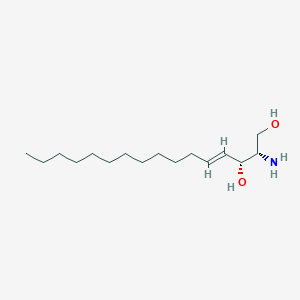

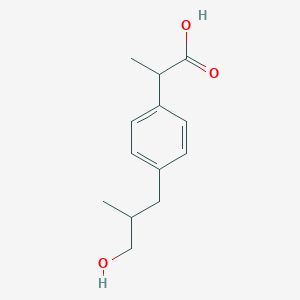

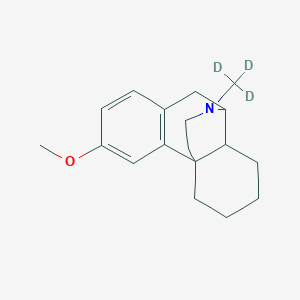

Molecular Structure Analysis

The molecular structure of related thienopyridine derivatives reveals interesting conformational details. For instance, the piperazine ring can exhibit a chair conformation, and the tetrahydropyridine ring can adopt a half-chair conformation. These conformations are crucial for understanding the molecular interactions and reactivity of the compound. Intermolecular hydrogen bonds, such as C—H⋯S and C—H⋯O, play a significant role in establishing the molecular packing and stability of these compounds (Duan Niu, Shu-Yun Huang, Ping-Bao Wang, Dengke Liu, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of piperazine-based compounds and thieno[2,3-b]pyridine derivatives are characterized by their reactivity with various reagents and their potential as inhibitors or modulators in biological systems. For example, certain bis(thieno[2,3-b]pyridine) derivatives have shown promising activity as acetylcholinesterase inhibitors, which could be relevant for therapeutic applications. The specific reactivity patterns of these compounds underline their utility in synthesizing targeted molecules with desired biological activities (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, S. Sanad, 2022).

Physical Properties Analysis

Although specific details on the physical properties of 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl are not directly available, the study of similar compounds provides insights into their solubility, melting points, and crystalline structures. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications, including medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties of piperazine and thieno[2,3-b]pyridine derivatives, including their acidity, basicity, reactivity with nucleophiles and electrophiles, and photophysical properties, are crucial for their applications in chemical synthesis and drug development. The ability to undergo various chemical reactions makes these compounds valuable building blocks in organic synthesis and potential candidates for developing new therapeutic agents.

科学研究应用

乙酰胆碱酯酶抑制

一项研究探讨了与 7-哌嗪-1-基-噻吩并[2,3-c]吡啶盐酸盐密切相关的哌嗪基双(噻吩并[2,3-b]吡啶),作为潜在的乙酰胆碱酯酶抑制剂。这项研究表明,这类化合物可以显着抑制乙酰胆碱酯酶,某些衍生物显示出特别高的效率 (艾哈迈德、麦基和萨纳德,2022 年)。

抗菌和抗真菌活性

一些研究强调了与 7-哌嗪-1-基-噻吩并[2,3-c]吡啶盐酸盐结构相似的化合物的抗菌和抗真菌潜力。例如,含有吡啶-2-基-哌嗪单元的噻唑烷二酮衍生物对各种细菌和真菌表现出显着的抗菌活性 (帕特尔、库马里和帕特尔,2012 年)。此外,三唑、哌啶和噻吩并吡啶环的新型汞齐已被评估其抗真菌特性,对特定真菌菌株表现出中等到良好的活性 (达兰代尔等人,2013 年)。

抗癌活性

哌嗪衍生物也因其潜在的抗癌活性而受到研究。例如,一项专注于哌嗪-2,6-二酮衍生物和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的研究揭示了对各种癌细胞系良好的抗癌活性 (库马尔等人,2013 年)。另一项研究合成了带有哌嗪单元的噻吩并[3,2-d]嘧啶,作为抗癌剂,强调了这些化合物在抑制蛋白酪氨酸激酶中的作用 (闵,2012 年)。

分子结构和设计

已经分析了各种哌嗪衍生物的分子结构,包括与 7-哌嗪-1-基-噻吩并[2,3-c]吡啶盐酸盐类似的衍生物,以了解其潜在的药理学应用。例如,确定了具有哌嗪单元的某些异噻唑并吡啶的晶体和分子结构,这可以深入了解它们的镇痛特性 (卡尔奇马日克和马林卡,2008 年)。

属性

IUPAC Name |

7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFIHEMWGLYVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901005442 | |

| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride | |

CAS RN |

850734-85-9, 850734-84-8 | |

| Record name | Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850734-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)